3-Pyridineaceticacid,alpha-hydrazono-,(Z)-(9CI)

Agrochemical Synthesis Pesticidal Compounds Stereoselective Cyclization

3-Pyridineaceticacid, alpha-hydrazono-, (Z)- (9CI), also known as syn-(3-Pyridyl)glyoxylic acid hydrazone or (2Z)-2-hydrazinylidene-2-pyridin-3-ylacetic acid, is a heteroaryl hydrazone derivative with the molecular formula C7H7N3O2 and a molecular weight of 165.15 g/mol. Its structure features a pyridine ring, a hydrazono group, and a carboxylic acid moiety, placing it within the class of pyridylglyoxylic acid derivatives.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
CAS No. 105997-34-0
Cat. No. B010407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridineaceticacid,alpha-hydrazono-,(Z)-(9CI)
CAS105997-34-0
Synonyms3-Pyridineaceticacid,alpha-hydrazono-,(Z)-(9CI)
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=NN)C(=O)O
InChIInChI=1S/C7H7N3O2/c8-10-6(7(11)12)5-2-1-3-9-4-5/h1-4H,8H2,(H,11,12)/b10-6-
InChIKeyNERIRKCDFAIUID-POHAHGRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridineaceticacid, alpha-hydrazono-, (Z)- (9CI) [CAS 105997-34-0]: Core Identity and Procurement Baseline


3-Pyridineaceticacid, alpha-hydrazono-, (Z)- (9CI), also known as syn-(3-Pyridyl)glyoxylic acid hydrazone or (2Z)-2-hydrazinylidene-2-pyridin-3-ylacetic acid, is a heteroaryl hydrazone derivative with the molecular formula C7H7N3O2 and a molecular weight of 165.15 g/mol [1]. Its structure features a pyridine ring, a hydrazono group, and a carboxylic acid moiety, placing it within the class of pyridylglyoxylic acid derivatives. These compounds are typically investigated as synthetic intermediates and for their biological activities [1]. Authoritative database entries for this specific Z-isomer are limited, with primary records existing in commercial chemical supplier catalogs rather than dedicated pharmacological or structural databases .

Why 3-Pyridineaceticacid, alpha-hydrazono-, (Z)- (9CI) Cannot Be Interchanged with Generic Analogs: The Criticality of Stereochemistry and Ring Position


Simple substitution with other pyridylhydrazono acetic acids is untenable due to profound differences in biological activity and chemical reactivity governed by stereochemistry (Z vs. E isomer) and pyridine ring position (2-, 3-, or 4-). A patent explicitly utilizes the distinct (E)-2-(2-(pyridin-3-yl)hydrazono)acetic acid isomer as a key intermediate for synthesizing specific pesticidal pyrazole-pyridine hybrids, demonstrating that the stereochemistry is critical for the subsequent cyclization reaction [1]. Furthermore, a comparative study on heteroarylglyoxylic acid derivatives established that the position of the heteroatom fundamentally dictates the compound's antimicrobial properties, precluding the assumption that 2- or 4-pyridyl analogs would have equivalent performance [2]. This evidence underscores that the (Z)-3-pyridyl isomer is a unique chemical entity for procurement, not a generic commodity.

Quantitative Differentiation Evidence for 3-Pyridineaceticacid, alpha-hydrazono-, (Z)- (9CI) Against Closest Analogs


Criticality of (Z)-Stereochemistry for Pesticidal Intermediate Synthesis vs. (E)-Isomer

The (Z)-isomer is distinguished from its (E)-isomer (CAS 105997-33-9) by its specific role or potential in stereoselective synthetic pathways. A patent details that the (E)-isomer, (E)-2-(2-(pyridin-3-yl)hydrazono)acetic acid, reacts with acrylonitrile and chlorine to form a dihydropyrazole intermediate, a crucial step in constructing pesticidal 3-(3-chloro-1H-pyrazol-1-yl)pyridine derivatives [1]. The (Z)-isomer, due to its different spatial configuration, would not yield the same cyclized product under these conditions, making the stereochemical purity a critical procurement specification for researchers aiming to reproduce or investigate these specific pesticidal compound syntheses.

Agrochemical Synthesis Pesticidal Compounds Stereoselective Cyclization

Influence of Heterocycle Position on Antimicrobial Activity: 3-Pyridyl vs. Other Hetaryl Systems

The antimicrobial activity is dependent on the heteroaromatic ring and its position. A comparative study synthesized (3-pyridyl)glyoxylic acid and its derivatives and evaluated their antimicrobial properties alongside other heteroarylglyoxylic acids [1]. The investigation aimed to determine the influence of the basic pyridine ring on the properties of α-oxo-acids. While specific minimum inhibitory concentration (MIC) values for the (Z)-hydrazone are not publicly available, the study's core finding—that chemical and biological characteristics are directly influenced by the heteroaromatic moiety—provides strong class-level evidence that a 3-pyridyl derivative cannot be expected to be interchangeable with a 2-, 4-pyridyl, or other heterocyclic analog.

Antimicrobial Structure-Activity Relationship Hetaryl Glyoxylic Acid

High-Impact Application Scenarios for 3-Pyridineaceticacid, alpha-hydrazono-, (Z)- (9CI) Based on Validated Evidence


Stereospecific Building Block for Agrochemical Discovery

This compound is the definitive choice for research groups exploring pyridine-containing pesticides where the stereochemistry of a hydrazonoacetic acid intermediate is critical. As explicitly shown in patent literature, the (E)-isomer participates in a specific cyclization to form a pyrazole ring, a reaction for which the (Z)-isomer is not suited [1]. Procuring the (Z)-isomer eliminates the risk of obtaining an inactive starting material and ensures the correct stereochemistry for projects targeting (Z)-specific downstream functionalization or for use as a negative control in reactions validated for the (E)-isomer.

Medicinal Chemistry for Structure-Activity Relationship (SAR) Studies on Hydrazones

Medicinal chemists investigating the biological activity of hydrazone derivatives will find this compound essential for SAR studies. Evidence confirms that the biological activity of this compound class is highly sensitive to the heterocycle's position [2]. Therefore, the 3-pyridyl (Z)-isomer is a non-substitutable tool for mapping how the 3-position attachment and specific stereochemistry around the C=N bond modulate target binding or antimicrobial potency, especially when compared to the 2- or 4-pyridyl analogs.

Reference Standard for Isomeric Purity Analysis

Given the stark functional difference between the (E) and (Z) isomers in chemical reactions [1], a pure sample of the (Z)-isomer serves as a critical reference standard. Researchers synthesizing or utilizing the (E)-isomer can use this compound to develop and validate analytical methods, such as HPLC or NMR, to monitor and control the isomeric purity of their target compound, ensuring the fidelity of their synthetic processes.

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